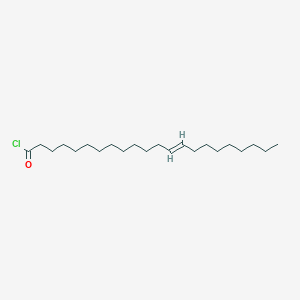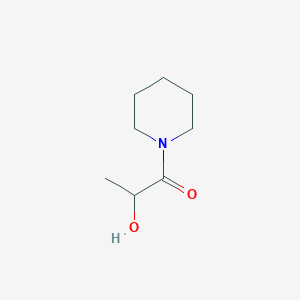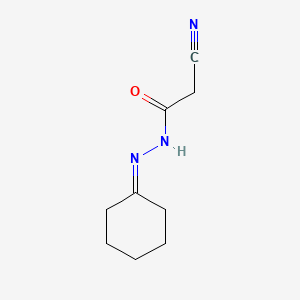![molecular formula C24H27N3O4S B12000375 2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12000375.png)
2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[6-(1,3-ジオキソ-1,3-ジヒドロ-2H-イソインドール-2-イル)ヘキサノイル]アミノ}-6-メチル-4,5,6,7-テトラヒドロ-1-ベンゾチオフェン-3-カルボキサミドは、ベンゾチオフェンコア、フタルイミド基、アミド結合を特徴とする複雑な有機化合物です。
準備方法
合成経路と反応条件
2-{[6-(1,3-ジオキソ-1,3-ジヒドロ-2H-イソインドール-2-イル)ヘキサノイル]アミノ}-6-メチル-4,5,6,7-テトラヒドロ-1-ベンゾチオフェン-3-カルボキサミドの合成は、一般的に複数段階の有機反応を伴います。一般的な経路には以下が含まれます。
ベンゾチオフェンコアの形成: 適切なチオフェン誘導体から始めて、ベンゾチオフェンコアは環化反応によって合成できます。
フタルイミド基の付加: フタルイミド基は、求核置換反応によって導入されます。これは、多くの場合、無水フタル酸と適切なアミンを使用して行われます。
アミド結合の形成: 最後のステップは、ベンゾチオフェン誘導体をフタルイミド含有中間体と結合させ、EDC(1-エチル-3-(3-ジメチルアミノプロピル)カルボジイミド)などのカルボジイミドカップリング剤をトリエチルアミンなどの塩基の存在下で使用して、アミド結合形成技術を使用します。
工業的生産方法
この化合物の工業的生産は、収率と純度を最大化し、コストと環境への影響を最小限に抑えるために、上記の合成経路を最適化することを含む可能性があります。これには、反応条件をより適切に制御し、プロセスをスケールアップするための連続フロー反応器の使用が含まれます。
化学反応の分析
反応の種類
酸化: この化合物は、特にベンゾチオフェンコアで酸化反応を起こす可能性があり、スルホキシドまたはスルホン誘導体につながります。
還元: 還元反応は、フタルイミド部分のカルボニル基を標的とし、アルコールに変換する可能性があります。
置換: アミド基とフタルイミド基は、求核置換反応に関与し、さらなる官能基化を可能にする可能性があります。
一般的な試薬と条件
酸化: m-クロロ過安息香酸(m-CPBA)または触媒の存在下での過酸化水素などの試薬。
還元: 水素化リチウムアルミニウム(LiAlH4)または水素化ホウ素ナトリウム(NaBH4)などの試薬。
置換: 塩基性条件下でのアミンまたはチオールなどの求核剤。
主な生成物
酸化: スルホキシドとスルホン。
還元: アルコール誘導体。
置換: さまざまな置換アミドまたはフタルイミド。
科学的研究の応用
化学
化学において、この化合物は、より複雑な分子を合成するためのビルディングブロックとして使用できます。その官能基は、さまざまな化学的修飾を可能にし、有機合成において貴重なものです。
生物学と医学
生物学と医学の研究では、化合物の構造は、ファーマコフォアとしての可能性を示唆しています。酵素や受容体などのさまざまな生物学的標的に対するその活性を調査できます。フタルイミド基は、サリドマイドなどの薬剤に存在することが知られており、治療上の可能性を示唆しています。
産業
産業では、この化合物は、そのユニークな構造特性により、ポリマーやコーティングなどの新しい材料の開発に使用できます。
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology and Medicine
In biological and medicinal research, the compound’s structure suggests potential as a pharmacophore. It could be explored for its activity against various biological targets, including enzymes and receptors. The phthalimide group is known for its presence in drugs like thalidomide, indicating potential therapeutic applications.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
作用機序
生物学的活性の作用機序は、特定の標的に依存します。一般的に、この化合物は、水素結合、疎水性相互作用、ファンデルワールス力を通じて、タンパク質や酵素と相互作用できます。ベンゾチオフェンコアとフタルイミド基は、生物分子上の特定の部位への結合を促進し、その活性を調節できます。
類似の化合物との比較
類似の化合物
- 2-{[2-(1,3-ジオキソ-1,3-ジヒドロ-2H-イソインドール-2-イル)プロパノイル]アミノ}-N-(テトラヒドロ-2-フラニルメチル)-4,5,6,7-テトラヒドロ-1-ベンゾチオフェン-3-カルボキサミド .
- エチル2-{[(1,3-ジオキソ-1,3-ジヒドロ-2H-イソインドール-2-イル)アセチル]アミノ}-4,5,6,7-テトラヒドロ-1-ベンゾチオフェン-3-カルボキシレート .
独自性
2-{[6-(1,3-ジオキソ-1,3-ジヒドロ-2H-イソインドール-2-イル)ヘキサノイル]アミノ}-6-メチル-4,5,6,7-テトラヒドロ-1-ベンゾチオフェン-3-カルボキサミドの独自性は、その官能基と構造的特徴の特定の組み合わせにあります。これは、類似の化合物に見られないユニークな生物学的活性または材料特性を付与する可能性があります。
類似化合物との比較
Similar Compounds
- **2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-N-(tetrahydro-2-furanylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide .
- **Ethyl 2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate .
Uniqueness
The uniqueness of 2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide lies in its specific combination of functional groups and structural features, which may confer unique biological activity or material properties not found in similar compounds.
特性
分子式 |
C24H27N3O4S |
|---|---|
分子量 |
453.6 g/mol |
IUPAC名 |
2-[6-(1,3-dioxoisoindol-2-yl)hexanoylamino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C24H27N3O4S/c1-14-10-11-17-18(13-14)32-22(20(17)21(25)29)26-19(28)9-3-2-6-12-27-23(30)15-7-4-5-8-16(15)24(27)31/h4-5,7-8,14H,2-3,6,9-13H2,1H3,(H2,25,29)(H,26,28) |
InChIキー |
HTABEQZMAWUXRD-UHFFFAOYSA-N |
正規SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CCCCCN3C(=O)C4=CC=CC=C4C3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12000295.png)


![2-(4-Chlorobenzyl)-1-[4-(3-fluoro-4-methoxybenzyl)-1-piperazinyl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12000320.png)
![[(1Z)-2-bromo-3,3-diethoxy-1-propenyl]benzene](/img/structure/B12000333.png)

![(5Z)-3-isobutyl-5-({1-phenyl-3-[4-(1-piperidinylsulfonyl)phenyl]-1H-pyrazol-4-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12000349.png)

![Spiro[bicyclo[3.2.1]oct-2-ene-8,2'-[1,3]dioxolane]](/img/structure/B12000356.png)



![2,4-dichloro-N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B12000389.png)
